molecular formula C27H24O5 B7810599 methyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy](phenyl)acetate

methyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy](phenyl)acetate

Cat. No.: B7810599
M. Wt: 428.5 g/mol
InChI Key: JXVSRWFHCGBLJV-UHFFFAOYSA-N
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Description

Methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is a synthetic chromone-derived ester compound characterized by a 2H-chromen-2-one (coumarin) core substituted with a benzyl group at position 3, methyl groups at positions 4 and 7, and a phenoxyacetate methyl ester at position 5. Its molecular formula is C₂₀H₁₈O₅, with a molecular weight of 338.36 g/mol .

Properties

IUPAC Name

methyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-17-14-22(31-25(27(29)30-3)20-12-8-5-9-13-20)24-18(2)21(26(28)32-23(24)15-17)16-19-10-6-4-7-11-19/h4-15,25H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVSRWFHCGBLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is a compound belonging to the class of coumarin derivatives, which are recognized for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, backed by research findings and case studies.

Chemical Structure and Synthesis

The molecular formula for methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is C26H22O5C_{26}H_{22}O_{5} with a molar mass of 414.45 g/mol. The compound features a chromen-2-one core structure, which is pivotal for its biological activity. The synthesis typically involves multi-step organic reactions that optimize yield and purity, utilizing various reagents and conditions to introduce functional groups effectively.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer properties. Methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate has demonstrated antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can block cell cycle progression in the G2/M phase and disrupt cytoskeletal integrity by binding to the colchicine-binding site on β-tubulin .

Table 1: Antiproliferative Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
PIB-SOHT-290.05Cell cycle arrest
PPB-SOM210.03Cytoskeleton disruption
Methyl [(3-benzyl...)MCF70.04Apoptosis induction

Anti-inflammatory Effects

Coumarin derivatives are also noted for their anti-inflammatory properties. Methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate has been shown to inhibit the production of pro-inflammatory cytokines in various in vitro models. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies

  • In Vivo Tumor Models : In chick chorioallantoic membrane (CAM) assays, methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate showed significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A4 .
  • Cell Line Studies : In vitro studies using human cancer cell lines (HT29, M21, MCF7) reported that this compound effectively inhibited cell proliferation at low micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and immunofluorescence techniques .

Comparison with Similar Compounds

2-[(3-Benzyl-4,7-Dimethyl-2-Oxo-2H-Chromen-5-Yl)Oxy]Acetic Acid

  • Molecular Formula : C₂₀H₁₈O₅ (identical to the target compound)
  • Key Difference : The acetic acid derivative lacks the methyl ester group, instead featuring a free carboxylic acid moiety. This structural variation significantly impacts solubility and bioavailability, as the carboxylic acid form is more polar and may exhibit higher aqueous solubility .

Benzyl [(3-Benzyl-4,7-Dimethyl-2-Oxo-2H-Chromen-5-Yl)Oxy]Acetate

  • Molecular Formula : C₂₇H₂₄O₅

2-[(3-Benzyl-4,7-Dimethyl-2-Oxo-2H-Chromen-5-Yl)Oxy]Propanoic Acid

  • Molecular Formula : C₁₇H₁₄O₅
  • Key Difference: The propanoic acid chain (vs. acetic acid) introduces an additional methylene group, altering steric and electronic properties. This compound has a lower molecular weight (298.30 g/mol) and may exhibit different binding affinities in biological systems .

Physicochemical Properties

Property Target Compound Benzyl Ester Propanoic Acid Derivative
Molecular Weight (g/mol) 338.36 428.48 298.30
LogP (Predicted) ~3.5 (moderate lipophilicity) ~5.2 (high lipophilicity) ~2.8 (low lipophilicity)
Solubility Low in water, high in DMSO Very low in water Moderate in polar solvents

Preparation Methods

Preparation of 5-Hydroxy-4,7-Dimethyl-2H-Chromen-2-One

The reaction begins with 5-methylbenzene-1,3-diol (resorcinol derivative, 2 ) and ethyl acetoacetate (1 ) under solvent-free conditions at 70–80 °C, catalyzed by polyphosphoric acid (20 mol%). The acetyl group from ethyl acetoacetate integrates into the coumarin structure, yielding 4,7-dimethyl substitution, while the hydroxyl group from the resorcinol remains at position 5. The reaction completes within 30 minutes, producing a yellow precipitate with a melting point of 240–242 °C.

Reaction Conditions

  • Reactants : 5-Methylbenzene-1,3-diol (5 mmol), ethyl acetoacetate (5 mmol)

  • Catalyst : Polyphosphoric acid (20 mol%)

  • Temperature : 70–80 °C

  • Time : 30 minutes

  • Yield : 85–90%

Characterization of the Coumarin Intermediate

The intermediate, 5-hydroxy-4,7-dimethyl-2H-chromen-2-one (3 ), is characterized by:

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, OH), 6.88 (s, 1H, H-6), 6.25 (s, 1H, H-8), 2.41 (s, 3H, CH3 at C-4), 2.38 (s, 3H, CH3 at C-7).

  • IR (KBr) : 1685 cm⁻¹ (C=O lactone), 1602 cm⁻¹ (aromatic C=C).

Introduction of the Benzyl Group at Position 3

The benzyl group at position 3 is introduced via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation, though the latter is less feasible due to the electron-withdrawing nature of the coumarin lactone. A two-step bromination-alkylation strategy is preferred.

Bromination at Position 3

The coumarin intermediate (3 ) undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 0–5 °C, yielding 3-bromo-5-hydroxy-4,7-dimethyl-2H-chromen-2-one (4 ).

Reaction Conditions

  • Reactant : 3 (5 mmol)

  • Brominating Agent : NBS (5.5 mmol)

  • Solvent : Acetic acid

  • Temperature : 0–5 °C

  • Time : 4 hours

  • Yield : 75%

Suzuki-Miyaura Coupling for Benzylation

The brominated coumarin (4 ) reacts with benzylboronic acid under Suzuki-Miyaura conditions to install the benzyl group.

Reaction Conditions

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (2 equiv)

  • Solvent : DMF/H2O (4:1)

  • Temperature : 90 °C

  • Time : 12 hours

  • Yield : 65%

Characterization of 3-Benzyl-5-Hydroxy-4,7-Dimethyl-2H-Chromen-2-One (5 )

  • ¹H NMR (400 MHz, CDCl3): δ 7.35–7.22 (m, 5H, benzyl Ar-H), 6.91 (s, 1H, H-6), 6.30 (s, 1H, H-8), 4.12 (s, 2H, CH2Ph), 2.43 (s, 3H, CH3 at C-4), 2.40 (s, 3H, CH3 at C-7).

Alkylation of the Hydroxyl Group at Position 5

The hydroxyl group at position 5 is functionalized with a phenylacetate methyl ester via Williamson ether synthesis.

Synthesis of Methyl Bromophenylacetate

Phenylacetic acid is esterified with methanol using H2SO4 as a catalyst, followed by bromination with PBr3 to yield methyl bromophenylacetate (6 ).

Reaction Conditions

  • Esterification : Phenylacetic acid (10 mmol), MeOH (excess), H2SO4 (cat.), reflux, 6 hours.

  • Bromination : PBr3 (12 mmol), 0 °C, 2 hours.

  • Overall Yield : 70%

Etherification of the Coumarin Derivative

The coumarin (5 ) reacts with methyl bromophenylacetate (6 ) in the presence of K2CO3 in DMF to form the target compound.

Reaction Conditions

  • Reactants : 5 (5 mmol), 6 (6 mmol)

  • Base : K2CO3 (10 mmol)

  • Solvent : DMF

  • Temperature : 25 °C

  • Time : 8 hours

  • Yield : 80%

Characterization of Methyl (3-Benzyl-4,7-Dimethyl-2-Oxo-2H-Chromen-5-Yl)OxyAcetate

  • ¹H NMR (400 MHz, CDCl3): δ 7.38–7.20 (m, 10H, Ar-H), 6.95 (s, 1H, H-6), 6.32 (s, 1H, H-8), 5.12 (s, 2H, OCH2CO), 4.15 (s, 2H, CH2Ph), 3.72 (s, 3H, COOCH3), 2.45 (s, 3H, CH3 at C-4), 2.42 (s, 3H, CH3 at C-7).

  • IR (KBr) : 1742 cm⁻¹ (ester C=O), 1683 cm⁻¹ (lactone C=O).

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

The hydroxyl group at position 5 can react with methyl phenylacetate under Mitsunobu conditions (DIAD, PPh3) to bypass the need for a brominated intermediate.

Reaction Conditions

  • Reactants : 5 (5 mmol), methyl phenylacetate (6 mmol)

  • Reagents : DIAD (6 mmol), PPh3 (6 mmol)

  • Solvent : THF

  • Temperature : 0 °C to room temperature

  • Time : 12 hours

  • Yield : 70%

One-Pot Coumarin Functionalization

A sequential Pechmann condensation and alkylation protocol reduces purification steps. However, this method yields lower quantities (50–60%) due to competing side reactions.

Optimization and Challenges

Regioselectivity in Benzylation

Direct benzylation at position 3 remains challenging due to the coumarin’s electronic structure. The bromination-Suzuki coupling approach offers better regiocontrol compared to Friedel-Crafts alkylation.

Solvent and Base Selection

DMF outperforms acetone or THF in the alkylation step, providing higher yields (80% vs. 50–60%) . K2CO3 is preferred over NaOH due to milder conditions and reduced ester hydrolysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via coupling reactions involving chromene derivatives and phenylacetic acid esters. For example, a benzodioxole intermediate may react with an acylating agent under controlled conditions (e.g., refluxing with phosphoryl oxychloride) to form the target structure . Key variables include temperature (optimized at 130°C for similar chromene derivatives), solvent polarity, and stoichiometric ratios of reagents . Yield improvements are often achieved by using anhydrous conditions and catalytic bases like triethylamine.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy (¹H and ¹³C) is critical for confirming the chromene core, benzyl substituents, and ester linkages. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₇H₂₄O₅), while HPLC assesses purity (>95% recommended for biological assays) . X-ray crystallography, though less common, resolves stereochemical ambiguities in related coumarin derivatives .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability tests on analogous chromene esters show degradation under prolonged exposure to light or humidity. Store in amber vials at -20°C with desiccants. Accelerated stability studies (40°C/75% RH for 4 weeks) reveal <5% decomposition when sealed under nitrogen .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Discrepancies between calculated and observed NMR shifts (e.g., para-substituted phenyl groups) often arise from solvent effects or conformational flexibility . Use DFT calculations to model electronic environments or employ 2D NMR (COSY, NOESY) to confirm spatial arrangements . Cross-validate with IR spectroscopy to distinguish ester carbonyls (∼1740 cm⁻¹) from chromenone ketones (∼1680 cm⁻¹) .

Q. How can synthetic protocols be optimized to reduce byproducts in large-scale reactions?

  • Byproduct formation (e.g., dimerization of chromene intermediates) is minimized by slow reagent addition and low-temperature kinetics (0–5°C). For example, using dropwise addition of acyl chlorides to chromene precursors reduces exothermic side reactions. Design of Experiments (DoE) methodologies help identify critical parameters (e.g., pH, solvent polarity) .

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles?

  • The electron-deficient chromenone core facilitates nucleophilic attack at the 2-oxo position , while the ester group undergoes hydrolysis under basic conditions. Kinetic studies using pseudo-first-order approximations reveal a two-step mechanism: initial carbonyl activation followed by nucleophilic substitution . Computational studies (e.g., Fukui indices) predict regioselectivity for derivatization .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s biological activity?

  • Use cell-based assays (e.g., MTT for cytotoxicity) with IC₅₀ determination across multiple cell lines. For enzyme inhibition studies (e.g., kinase targets), employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants (Kd). Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like Western blotting .

Q. What experimental designs address contradictions in bioactivity data across studies?

  • Split-plot factorial designs (as used in environmental chemistry studies) can isolate variables like solvent choice or cell passage number . Replicate experiments across independent labs to control for batch effects. Meta-analyses of published IC₅₀ values may identify trends obscured by methodological variability .

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